molecular formula C12H17N3O2 B2802239 1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361656-40-6

1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2802239
CAS No.: 2361656-40-6
M. Wt: 235.287
InChI Key: YASONYJKFFLUFR-UHFFFAOYSA-N
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Description

1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a prop-2-en-1-one group

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

1-(4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-12(16)15-6-4-10(5-7-15)8-11-13-9(2)17-14-11/h3,10H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASONYJKFFLUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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